4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine
CAS No.: 946594-93-0
Cat. No.: VC2848639
Molecular Formula: C8H3ClF3N3
Molecular Weight: 233.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946594-93-0 |
|---|---|
| Molecular Formula | C8H3ClF3N3 |
| Molecular Weight | 233.58 g/mol |
| IUPAC Name | 4-chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C8H3ClF3N3/c9-7-6-4(13-3-14-7)1-2-5(15-6)8(10,11)12/h1-3H |
| Standard InChI Key | WPHCNXOZDINKFI-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC2=C1N=CN=C2Cl)C(F)(F)F |
| Canonical SMILES | C1=CC(=NC2=C1N=CN=C2Cl)C(F)(F)F |
Introduction
Chemical Structure and Properties
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is characterized by its molecular formula C₈H₃ClF₃N₃ and molecular weight of 233.58 g/mol. The compound features a chlorinated and trifluoromethylated pyrido-pyrimidine structure that gives it distinct chemical properties and reactivity profiles.
Structural Characteristics
The compound possesses a fused ring system consisting of a pyridine ring and a pyrimidine ring, with the pyridine nitrogen at position 3 and the second ring nitrogen at position 2. This particular arrangement forms the pyrido[3,2-d]pyrimidine core structure. The compound contains key functional groups:
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A chlorine atom at position 4
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A trifluoromethyl group at position 6
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Three nitrogen atoms in the heterocyclic system
Physical Properties
The physical properties of 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine include:
| Property | Value |
|---|---|
| CAS Number | 946594-93-0 |
| Molecular Formula | C₈H₃ClF₃N₃ |
| Molecular Weight | 233.58 g/mol |
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 166.9±35.0 °C at 760 mmHg |
| Flash Point | 54.7±25.9 °C |
| Standard InChI | InChI=1S/C8H3ClF3N3/c9-7-6-4(13-3-14-7)1-2-5(15-6)8(10,11)12/h1-3H |
| Standard InChIKey | WPHCNXOZDINKFI-UHFFFAOYSA-N |
Chemical Reactivity
The chemical reactivity of 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is largely influenced by its structural features:
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The chlorine atom at position 4 serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
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The trifluoromethyl group at position 6 enhances lipophilicity and metabolic stability, which are desirable traits in drug candidates.
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The nitrogen atoms in the heterocyclic system can participate in hydrogen bonding and coordinate with metal ions.
Applications
Pharmaceutical Applications
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine has several important applications in the pharmaceutical industry:
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The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly for the development of drugs targeting specific biological pathways.
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The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making derivatives potentially useful as active pharmaceutical ingredients.
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The pyrido-pyrimidine scaffold is found in numerous biologically active compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties.
Agrochemical Applications
In agrochemical research and development, 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine has found applications as:
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A key structural motif in active ingredients for pest control formulations.
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An intermediate in the synthesis of crop protection agents.
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A component in compounds designed for managing agricultural pests while minimizing environmental impact.
Biological Activities
Research indicates that compounds containing the pyrido[3,2-d]pyrimidine core structure, including 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine, exhibit various biological activities that make them valuable in medicinal chemistry:
Anti-inflammatory Properties
Pyrido[3,2-d]pyrimidine derivatives have demonstrated anti-inflammatory effects through inhibition of specific inflammatory mediators. These compounds may interfere with signaling pathways involved in inflammatory responses.
Antimicrobial Activities
Compounds with related structures have been investigated for their potential antimicrobial activities against various bacterial and fungal pathogens.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving compounds similar to 4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine have revealed important insights:
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The presence of the trifluoromethyl group significantly influences the lipophilicity and biological activity of these compounds.
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The position of substituents on the pyrido-pyrimidine core affects binding to biological targets.
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Modifications to the chlorine position can alter selectivity and potency.
These SAR studies provide valuable guidance for the rational design of new derivatives with enhanced biological activities and improved pharmacological profiles.
Research Applications
4-Chloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is used in chemical research to study:
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The effects of chemical substitutions on interfacial interactions using techniques like IAM chromatography.
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Structure-activity relationships in the development of new pharmaceutical compounds.
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The influence of trifluoromethyl groups on the physicochemical and biological properties of heterocyclic compounds.
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